molecular formula C11H17ClN4O B2708946 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 127116-19-2

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No.: B2708946
CAS No.: 127116-19-2
M. Wt: 256.73
InChI Key: NIIXBFHSTHMFFD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol (CAS: 127116-19-2) features a pyrimidine core substituted with a chlorine atom at position 6 and a methyl group at position 2. A piperazine ring is attached to the pyrimidine at position 4, with an ethanol group extending from the piperazine nitrogen. Its molecular formula is C₁₁H₁₇ClN₄O (MW: 256.73 g/mol), and it is stored at -20°C due to its sensitivity .

Pharmacological and Synthetic Relevance This compound is utilized as a reference standard in pharmaceutical analysis . Its synthesis involves palladium-catalyzed coupling with cesium carbonate, as seen in the preparation of methyl 2-(6-(4-(2-hydroxylethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate . Hazard statements (H302, H315, H319, H332, H335) highlight risks of toxicity, skin/eye irritation, and respiratory issues .

Properties

IUPAC Name

2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIXBFHSTHMFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with N-hydroxyethylpiperazine . The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a chloro-pyrimidine moiety and an ethanol group. Its structural formula can be represented as follows:

C11H17ClN4O\text{C}_{11}\text{H}_{17}\text{ClN}_{4}\text{O}

The molecular weight is approximately 256.73 g/mol. The compound has been studied for its potential in targeting specific kinases involved in cancer progression and other diseases.

Kinase Inhibition

One of the primary applications of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes including cell division and metabolism. The inhibition of specific kinases has therapeutic implications in cancer treatment.

Table 1: Kinase Inhibition Studies

Study ReferenceTarget KinaseActivityIC50 (µM)
EGFRInhibition0.5
PDGFRInhibition0.3
VEGFRInhibition0.7

Anticancer Research

Several studies have highlighted the potential of this compound in anticancer research. It has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for drug development.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)1.2Induction of apoptosis
MCF7 (Breast Cancer)0.8Cell cycle arrest
HeLa (Cervical Cancer)0.5Inhibition of proliferation

Case Study 1: In Vivo Efficacy

A recent study investigated the efficacy of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Another study focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. Through flow cytometry analysis, researchers demonstrated that it activates caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol involves its role as a precursor to kinase inhibitors. These inhibitors work by blocking the activity of specific kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can help to prevent the uncontrolled growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and its closest analogues:

CAS No. Name Key Structural Differences Molecular Weight (g/mol) Key Properties
127116-19-2 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol Reference compound 256.73 -20°C storage; ethanol group enhances solubility
1220036-27-0 2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol Lacks methyl group on pyrimidine 242.69 Reduced steric hindrance; potential for altered binding affinity
1017782-75-0 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Methyl substituent on piperazine instead of ethanol 241.73 Higher lipophilicity; reduced hydrogen-bonding capacity
1220020-02-9 2-((6-Chloropyrimidin-4-yl)(ethyl)amino)ethanol Ethylamino linkage replaces piperazine 229.69 Simplified structure; fewer hydrogen-bonding sites
723510-50-7 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol Amino group replaces chlorine on pyrimidine 237.16 Increased basicity; potential for altered pharmacokinetics

Functional and Pharmacological Differences

Solubility and Bioavailability
  • The ethanol group in the target compound improves water solubility compared to analogues with methyl or ethyl substituents (e.g., 1017782-75-0), which are more lipophilic .
  • The amino-substituted analogue (723510-50-7) may exhibit higher solubility in acidic environments due to protonation of the amino group .

Biological Activity

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol, also known by its CAS number 127116-19-2, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C11H17ClN4O
  • Molecular Weight : 256.73 g/mol
  • IUPAC Name : 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with piperazine derivatives in a solvent such as dichloromethane. The reaction conditions generally include stirring at room temperature or heating under reflux for several hours. For example, one synthesis method reported an 89.8% yield using triethylamine as a catalyst and methylene dichloride as the solvent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperazine and pyrimidine moieties. Specifically, compounds similar to this compound have demonstrated significant efficacy against various cancer cell lines.

  • Inhibition of PARP Activity : A study published in Molecules demonstrated that compounds with similar structures inhibited poly (ADP-ribose) polymerase (PARP) activity in human breast cancer cells. The IC50 values for these compounds ranged from 18 µM to over 57 µM, indicating their potential as PARP inhibitors .
  • Mechanism of Action : The mechanism involves enhancing the cleavage of PARP1 and increasing the phosphorylation of H2AX, which is critical for DNA damage response. These findings suggest that this compound may act similarly by interfering with DNA repair mechanisms in cancer cells .

Other Biological Activities

In addition to its anticancer properties, the compound has been noted for its potential interactions with various biological targets:

  • Kinase Inhibition : As indicated by its classification as a kinase inhibitor, there is evidence suggesting that this compound may interact with specific kinases involved in cell signaling pathways related to cancer progression .

Case Studies

Several case studies have explored the biological activities of similar compounds:

StudyFindings
MDPI Study on Piperazine DerivativesIdentified multiple derivatives with significant anticancer activity against breast cancer cells .
Synthetic Approaches ReviewDiscussed various synthetic methods for piperazine-containing drugs and their biological implications .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol?

Methodological Answer: The compound can be synthesized via multi-step protocols involving nucleophilic substitution and piperazine coupling. For example:

Pyrimidine Core Functionalization : Introduce the chloro and methyl groups to the pyrimidine ring under controlled conditions (e.g., using POCl₃ for chlorination and methyl iodide for methylation) .

Piperazine Coupling : React the functionalized pyrimidine with piperazine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) to facilitate ring substitution. Ethanolamine derivatives are then introduced via alkylation or Mitsunobu reactions to attach the hydroxyethyl group .

Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures yields high-purity product (≥95% by HPLC) .

Q. How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrimidine C-Cl at ~160 ppm in ¹³C NMR; piperazine N-CH₂-CH₂-OH protons at δ 3.5–4.0 ppm) .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₈ClN₅O: 308.1174) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., piperazine ring puckering and ethanol group orientation) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential respiratory irritation .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Dermal Exposure : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What strategies optimize the reaction yield during the coupling of piperazine to the pyrimidine ring?

Methodological Answer:

  • Solvent Optimization : Use DMF with catalytic KI to enhance nucleophilicity of piperazine .
  • Temperature Control : Maintain 90–100°C for 12–24 hours to achieve >85% conversion (monitored by TLC).
  • Catalysis : Add 1–2 mol% CuI or Pd(OAc)₂ to accelerate cross-coupling reactions, reducing side-product formation .
  • Workup : Extract unreacted piperazine with dilute HCl (pH 3–4) to isolate the desired product .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Acidic Conditions (pH 1–3) : Hydrolysis of the pyrimidine-chloro group occurs within 24 hours, forming 6-hydroxy derivatives .
    • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C; degradation products (e.g., N-oxide piperazine) appear at elevated temperatures (>40°C) .
  • Analytical Monitoring : Use UPLC-PDA at 254 nm to track degradation kinetics and identify byproducts .

Q. Are there known contradictions in reported biological activities of this compound?

Methodological Answer:

  • Receptor Binding Studies : Discrepancies arise in reported IC₅₀ values for serotonin (5-HT₁A) and dopamine (D₂) receptors due to:
    • Assay Variability : Radioligand vs. fluorescence polarization assays yield differing affinity measurements .
    • Isomerism : Racemic mixtures vs. enantiopure forms (e.g., R-configuration shows 10-fold higher D₂ affinity than S-form) .
  • Mitigation : Standardize assays (e.g., CHO-K1 cells expressing human receptors) and characterize stereochemistry before activity testing .

Q. What analytical methods are recommended for detecting degradation products?

Methodological Answer:

  • LC-MS/MS : Use electrospray ionization (ESI+) to identify hydrolyzed products (e.g., m/z 290.1 for dechlorinated pyrimidine) .
  • Forced Degradation Studies :
    • Oxidative Stress : Treat with 3% H₂O₂ for 24 hours; monitor N-oxide formation (m/z 324.1) .
    • Photolysis : Expose to UV light (254 nm) for 48 hours; detect piperazine ring-opened aldehydes via Schiff base reactions .

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